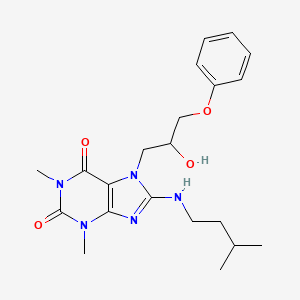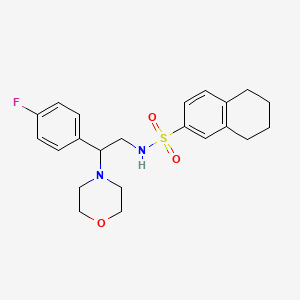![molecular formula C26H24N2O4 B2818558 2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol CAS No. 905428-98-0](/img/structure/B2818558.png)
2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol, commonly known as ETP-46321, is a small molecule inhibitor that has shown promising results in scientific research for the treatment of cancer and other diseases. It is a potent and selective inhibitor of the protein kinase B-Raf, which is a key player in the mitogen-activated protein kinase (MAPK) signaling pathway. In
Applications De Recherche Scientifique
Aldose Reductase Inhibition and Antioxidant Properties
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, related to the chemical structure , have shown potential as aldose reductase inhibitors with activity in the micromolar/submicromolar range. These compounds also exhibited significant antioxidant properties, particularly those with a catechol derivative (La Motta et al., 2007).
Antifungal Effects
4-Methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine, a compound structurally similar to the one , was synthesized and tested for its antifungal effects, particularly against Aspergillus terreus and Aspergillus niger. The compound demonstrated significant antifungal properties (Jafar et al., 2017).
Anticancer Activity
A related compound, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, was studied for its anticancer activity, particularly against T47D breast cancer cells. The compound showed weak activity in inhibiting these cancer cells (Sukria et al., 2020).
Interaction with Zinc Complexes
Schiff and Mannich bases, including structures similar to the compound , were prepared and their interactions with zinc complexes were studied. The compounds exhibited interesting spin interactions and oxidation properties in an octahedral environment (Orio et al., 2010).
Anti-HIV and Antiretroviral Activity
Derivatives of 2,4-diaminopyrimidine, which is structurally related, showed marked inhibition of retrovirus replication in cell culture. Specifically, they demonstrated significant inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
Metal Recognition and Chelation
Diamine-salicylaldehyde derivatives, related to the compound , were developed as fluoroionophores and demonstrated the ability to specifically chelate metal ions, particularly Zn^2+ in various solutions (Hong et al., 2012).
Antifungal Properties of Pyrazolo[1,5-a]pyrimidines Derivatives
Pyrazolo[1,5-a]pyrimidines derivatives were synthesized and evaluated for their antifungal abilities against various phytopathogenic fungi, showing effectiveness against certain strains such as Colletotrichum gloeosporioides (Zhang et al., 2016).
Antimicrobial and Antioxidant Properties
Certain pyrimidin-2-yl compounds exhibited antibacterial, antifungal, and antioxidant activities, suggesting their potential application in these areas (Ravindranath, 2021).
Anti-Corrosion Characteristics
Derivatives of vanillin, structurally similar to the compound , showed promising results as anti-corrosion agents for mild steel in acidic environments, indicating their potential use in material protection (Satpati et al., 2020).
Potential COVID-19 Treatment
A study focusing on pyrimidine derivatives, similar to the compound , identified potential inhibitors of the hACE2-S complex of SARS-CoV-2, suggesting a role in COVID-19 treatment (Rane et al., 2020).
Herbicidal Activity
Pyrimidine derivatives, including those with methoxy groups, have shown high herbicidal activity, particularly against certain weeds, indicating their use in agriculture (Nezu et al., 1996).
Propriétés
IUPAC Name |
2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-3-30-23-10-6-7-11-24(23)32-25-15-27-17-28-26(25)21-13-12-20(14-22(21)29)31-16-19-9-5-4-8-18(19)2/h4-15,17,29H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNHSUBFKLDPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2818475.png)
![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B2818481.png)
![2-((5-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2818482.png)



![(E)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2818488.png)
![2-[(Dimethylamino)methyl]benzoic Acid](/img/structure/B2818489.png)

![3,3-Dimethyl-4-[1-(1,7-naphthyridine-8-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2818491.png)
![(5-Bromopyridin-3-yl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2818492.png)
![7-[(2,5-Dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2818493.png)
![1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2818497.png)
